2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride 2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride
Brand Name: Vulcanchem
CAS No.: 64058-76-0
VCID: VC18470667
InChI: InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H
SMILES:
Molecular Formula: C20H27ClN2O2
Molecular Weight: 362.9 g/mol

2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride

CAS No.: 64058-76-0

Cat. No.: VC18470667

Molecular Formula: C20H27ClN2O2

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride - 64058-76-0

Specification

CAS No. 64058-76-0
Molecular Formula C20H27ClN2O2
Molecular Weight 362.9 g/mol
IUPAC Name diethyl-[2-oxo-2-[2-(2-phenylethoxy)anilino]ethyl]azanium;chloride
Standard InChI InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H
Standard InChI Key SNSMSPBUTBUKGP-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride has the molecular formula C₂₀H₂₇ClN₂O₂ and a molecular weight of 362.9 g/mol. The structure comprises an acetanilide backbone modified with a diethylamino group at the 2-position and a phenethyloxy moiety at the 2'-position, forming a hydrochloride salt. Key structural features include:

PropertyValue
IUPAC Name2-(Diethylamino)-N-[2-(2-phenylethoxy)phenyl]acetamide hydrochloride
SMILESCCN(CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.Cl
InChI KeyRNOGLKBTGMQFQC-UHFFFAOYSA-N

The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Acetylation: Reaction of 2-aminophenol with acetic anhydride to form 2-acetamidophenol.

  • Etherification: Introduction of the phenethyloxy group via Williamson ether synthesis using 2-phenylethyl bromide and a base (e.g., K₂CO₃).

  • Diethylamination: Alkylation of the acetamide nitrogen with diethylaminoethyl chloride.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key reaction conditions include controlled temperatures (60–120°C) and anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis.

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize yield (>80%) and purity (>95%). Green chemistry principles, such as replacing toxic solvents with ionic liquids, are under exploration to enhance sustainability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., ethanol, DMSO).

  • Stability: Stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the amide bond .

Thermal Properties

  • Melting Point: 170–175°C (decomposition observed above 180°C) .

  • Thermogravimetric Analysis (TGA): Weight loss begins at ~200°C, correlating with thermal decomposition of the hydrochloride moiety .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields a quinone derivative, altering electron distribution in the aromatic ring.

  • Reduction: LiAlH₄ reduces the amide group to a secondary amine, producing 2-(diethylamino)-2'-phenethyloxyethylamine.

Electrophilic Substitution

The phenyl ring undergoes halogenation (e.g., bromination) at the para position, facilitated by Lewis acids like FeBr₃.

Future Research Directions

  • Biological Screening: In vitro assays to evaluate COX-1/COX-2 inhibition and receptor binding affinity.

  • Formulation Development: Nanoencapsulation to enhance blood-brain barrier penetration.

  • Ecotoxicology: Assessing environmental impact via biodegradation studies.

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